molecular formula C12H10O3 B2434815 1-Hydroxy-6-methoxy-2-naphthaldehyde CAS No. 111258-03-8

1-Hydroxy-6-methoxy-2-naphthaldehyde

Cat. No.: B2434815
CAS No.: 111258-03-8
M. Wt: 202.209
InChI Key: KOSSUHOZCLHUPB-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxy-2-naphthaldehyde is a chemical compound belonging to the class of naphthalene derivatives. It is known for its applications in various fields, including organic chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and an aldehyde group attached to a naphthalene ring.

Preparation Methods

The synthesis of 1-Hydroxy-6-methoxy-2-naphthaldehyde can be achieved through several synthetic routes One common method involves the use of naphthol as a starting materialThe aldehyde group is then introduced through a formylation reaction. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

1-Hydroxy-6-methoxy-2-naphthaldehyde exhibits several important chemical properties that facilitate its diverse applications:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to yield primary alcohols.
  • Substitution Reactions : The methoxy group can be substituted under various conditions to introduce different functional groups.

These reactions are crucial for synthesizing more complex organic compounds and developing new materials.

Scientific Research Applications

This compound finds numerous applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of various organic molecules, facilitating the production of more complex structures essential for research and development in chemistry.

Biology

  • Precursor for Biologically Active Molecules : It serves as a precursor in the synthesis of biologically active compounds, which can have significant implications in pharmacology and medicinal chemistry.

Medicine

  • Pharmaceutical Development : The compound plays a role in the development of pharmaceuticals and therapeutic agents. Its unique structural features allow it to interact with biological targets effectively.

Industry

  • Production of Dyes and Pigments : It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Case Studies

Several studies have demonstrated the utility of this compound in various applications:

  • Synthesis of Antimicrobial Agents : Research has shown that derivatives of naphthalene compounds exhibit antimicrobial properties. A study explored the synthesis of new naphthalene derivatives using this compound as a starting material, leading to compounds with significant antibacterial activity .
  • Development of Fluorescent Probes : The compound has been used as an intermediate in creating fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, aiding in understanding disease mechanisms .
  • Pharmaceutical Applications : Investigations into the pharmacological properties of this compound have revealed its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders .

Mechanism of Action

The mechanism by which 1-Hydroxy-6-methoxy-2-naphthaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Hydroxy-6-methoxy-2-naphthaldehyde can be compared with other naphthalene derivatives, such as:

    2-Hydroxy-1-naphthaldehyde: Similar structure but with different functional group positions.

    6-Methoxy-2-naphthaldehyde: Lacks the hydroxyl group present in this compound.

    1-Hydroxy-2-naphthaldehyde: Similar but with the methoxy group replaced by a hydroxyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.

Biological Activity

1-Hydroxy-6-methoxy-2-naphthaldehyde (HMN) is a naphthalene derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a methoxy group attached to the naphthalene ring. Its molecular formula is C11H10O3, and it has a CAS number of 111258-03-8. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of HMN can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : HMN exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation.
  • Antimicrobial Activity : Studies have shown that HMN possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Anticancer Properties : Research indicates that HMN can induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT-116) and lung fibroblast (MRC5) cells.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

Biological Activity Tested Organisms/Cell Lines IC50/Activity Level Reference
AntioxidantDPPH assayIC50 = 12.5 µM
AntimicrobialE. coli, S. aureusMIC = 25 µg/mL
CytotoxicityHCT-116 cancer cellsIC50 = 15 µM
Apoptosis InductionMRC5 fibroblastsSignificant induction

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant potential of HMN using the DPPH radical scavenging assay. Results indicated that HMN effectively scavenged DPPH radicals with an IC50 value of 12.5 µM, demonstrating its potential as a natural antioxidant agent.
  • Antimicrobial Efficacy :
    In another investigation, HMN was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL, indicating promising antimicrobial activity.
  • Cytotoxic Effects on Cancer Cells :
    A detailed study on the cytotoxic effects of HMN revealed that it significantly inhibited the proliferation of HCT-116 colorectal cancer cells with an IC50 value of 15 µM. The study also highlighted the compound's ability to induce apoptosis through activation of caspase pathways.

Properties

IUPAC Name

1-hydroxy-6-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSUHOZCLHUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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